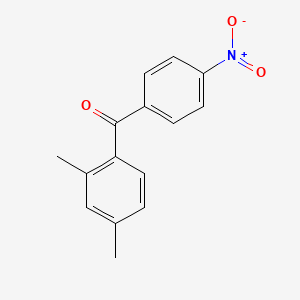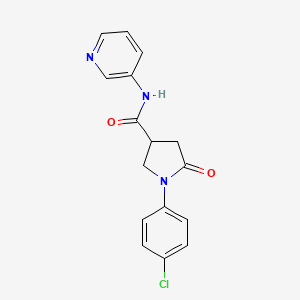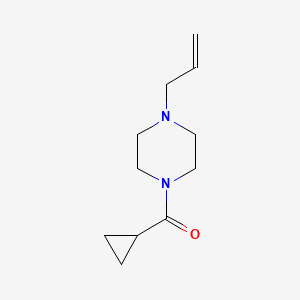![molecular formula C14H20ClNO B5305657 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system.2.2]oct-2-ylmethyl)phenol hydrochloride.
作用机制
The mechanism of action of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride is based on its ability to bind selectively to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By blocking this receptor, the compound inhibits the flow of ions into the cell, which disrupts the normal functioning of the receptor and prevents it from transmitting signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that the compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, with minimal activity against other receptor subtypes. In vivo studies have demonstrated that the compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential in these conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the specific role of this receptor in various physiological processes without interference from other receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride. One area of interest is the development of more potent and selective antagonists of the α7 nicotinic acetylcholine receptor, which could lead to new therapies for diseases such as Alzheimer's and schizophrenia. Another area of interest is the investigation of the compound's effects on other physiological processes, such as inflammation and pain. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been described in several scientific publications. One of the most commonly used methods involves the reaction of 2-(bromomethyl)phenol with 1-azabicyclo[2.2.2]octane in the presence of a base, followed by quaternization with hydrochloric acid to yield the hydrochloride salt of the compound. This method has been optimized for large-scale production and has been used to generate gram-scale quantities of the compound.
科学研究应用
4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride has been used extensively in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new therapies for diseases such as Alzheimer's and schizophrenia.
属性
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-2-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-3-1-11(2-4-14)9-13-10-12-5-7-15(13)8-6-12;/h1-4,12-13,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYHQLLOSCJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CC3=CC=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinuclidin-2-ylmethyl)phenol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)